molecular formula C14H12BrNO B060584 N-benzyl-3-bromobenzamide CAS No. 161258-41-9

N-benzyl-3-bromobenzamide

Cat. No. B060584
M. Wt: 290.15 g/mol
InChI Key: WWABSNAGARGAQD-UHFFFAOYSA-N
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Description

N-benzyl-3-bromobenzamide is a chemical compound that has been studied in various contexts including organic synthesis, the study of molecular structures, and the investigation of its chemical reactions and properties. Its significance lies in its applications in the synthesis of complex organic molecules and the exploration of its chemical behavior under different conditions.

Synthesis Analysis

The synthesis of benzamide derivatives, including N-benzyl-3-bromobenzamide, often involves copper-catalyzed reactions, palladium-catalyzed direct arylation, or other efficient methodologies. For instance, a copper-catalyzed tandem reaction of o-bromobenzamide derivatives with potassium thiocyanate in water has been developed to synthesize various benzisothiazol-3(2H)-one derivatives, showcasing the versatility of bromobenzamides in organic synthesis (Wang et al., 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to N-benzyl-3-bromobenzamide, has been elucidated through crystallographic studies. For example, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, highlighting the influence of substituents on the molecular conformation (Suchetan et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including oxidative debenzylation, which can be promoted efficiently by a bromo radical formed through the oxidation of bromide from alkali metal bromide under mild conditions. This reaction pathway offers insights into the chemical properties and reactivity of N-benzyl-3-bromobenzamide and related compounds (Moriyama et al., 2014).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as N-benzyl-3-bromobenzamide, include their crystallization behavior and molecular packing in the solid state. These properties are crucial for understanding the stability, solubility, and overall behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of N-benzyl-3-bromobenzamide, including its reactivity, stability, and interactions with other molecules, are influenced by its molecular structure and functional groups. These properties are essential for its application in synthetic organic chemistry and the development of new materials and pharmaceuticals.

  • Wang et al. (2012): A concise approach to various benzisothiazol-3(2H)-one derivatives (link).
  • Suchetan et al. (2016): Crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides (link).
  • Moriyama et al. (2014): Oxidative debenzylation of N-benzyl amides and O-benzyl ethers (link).

Scientific Research Applications

  • Synthesis of Benzisothiazolones :

    • The synthesis of various benzisothiazol-3(2H)-one derivatives using copper-catalyzed reactions of o-bromobenzamide derivatives has been explored. This approach is noted for its efficiency in forming S-C and S-N bonds, and it represents a concise method for creating these derivatives in water (Wang et al., 2012).
  • Anti-Inflammatory Properties :

    • A specific derivative, N-benzyl-4-bromobenzamide (NBBA), has been studied for its anti-inflammatory effects on lipopolysaccharide (LPS)-induced IL-6 and prostaglandin E2 production in human gingival fibroblasts (HGFs). It's been found to significantly inhibit these inflammatory markers, suggesting potential applications in treating inflammatory conditions such as periodontal disease (Aroonrerk et al., 2015).
  • Radioiodinated Compounds for Melanoma Imaging :

    • Studies have explored radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake. These derivatives, by varying the phenyl substituents, show significant promise in enhancing melanoma uptake and selectivity, which is critical for effective imaging and potentially therapeutic applications (Eisenhut et al., 2000).
  • Crystal Structure Analysis :

    • The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo variants, have been reported. Understanding these structures is crucial for designing molecules with specific properties and functions, aiding in various research applications ranging from material sciences to pharmacology (Suchetan et al., 2016).
  • Carbene-Catalyzed Reactions :

    • The compound has also been used in studies related to carbene-catalyzed reductive coupling of nitrobenzyl bromides and activated ketones or imines via a single-electron-transfer process. This represents an innovative approach to organic synthesis, highlighting the compound's utility in advanced chemical reactions (Li et al., 2016).

Safety And Hazards

While specific safety and hazard information for N-benzyl-3-bromobenzamide was not found, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding inhalation of dust, mist, or vapors, and using personal protective equipment . It’s also recommended to ensure adequate ventilation and to avoid sources of ignition .

properties

IUPAC Name

N-benzyl-3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWABSNAGARGAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354955
Record name N-benzyl-3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-bromobenzamide

CAS RN

161258-41-9
Record name N-benzyl-3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
T Kumar Achar, P Mal - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
Any synthetic transformation using contact‐explosives primary amines and hypervalent iodine(III) (phenyliodine diacetate) in constrained media (extreme conditions) is practically …
Number of citations: 52 onlinelibrary.wiley.com
SE Kim, H Hahm, S Kim, W Jang, B Jeon… - Asian Journal of …, 2016 - Wiley Online Library
A wide range of carboxylic acid derivatives including aldoximes, aldehydes, nitriles, primary amides, and carboxylic acid esters were reacted with various amines to form secondary and …
Number of citations: 9 onlinelibrary.wiley.com
F Li, J Ma, L Lu, X Bao, W Tang - Catalysis Science & Technology, 2015 - pubs.rsc.org
An alternative and efficient approach for the synthesis of N-alkylated amides from nitriles and alcohols was proposed and accomplished. By the combination of [(IPr)Au(NTf2)] (IPr = 1,3-…
Number of citations: 21 pubs.rsc.org
CL Feng, GB Yin, B Yan, JQ Chen, M Ji - Chemical Papers, 2019 - Springer
An efficient and inexpensive synthesis of N-substituted amides from the Ritter reaction of nitriles with various halohydrocarbons catalyzed by FeCl 2 ·4H 2 O is described. FeCl 2 ·4H 2 O …
Number of citations: 9 link.springer.com
G Yin, B Yan, J Chen, M Ji - Journal of the Iranian Chemical Society, 2019 - Springer
An efficient and inexpensive synthesis of N-substituted amides from the reaction of nitriles with methyl ethers catalyzed by Fe(ClO 4 ) 3 ·H 2 O is described. Fe(ClO 4 ) 3 ·H 2 O is an …
Number of citations: 5 link.springer.com
M Ahmadi, L Moradi, M Sadeghzadeh - Research on Chemical …, 2018 - Springer
A green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives is reported. The reaction was performed through direct condensation of benzoic acids and …
Number of citations: 12 link.springer.com
PL Lagueux-Tremblay - 2022 - search.proquest.com
Metal-catalyzed carbon-halogen bond forming reactions are of growing importance in organic synthesis by providing a route to form organohalides from available reagents and with low …
Number of citations: 2 search.proquest.com
C Feng, G Yin, B Yan, J Chen… - Journal of Chemical …, 2018 - journals.sagepub.com
A convenient and high yielding procedure for the synthesis of amides by the Ritter reaction of nitriles and halohydrocarbons in the presence of Zn(ClO 4 ) 2 ·6H 2 O as a highly stable, …
Number of citations: 7 journals.sagepub.com
Y Du, T Barber, SE Lim, H Rzepa, IR Baxendalea… - 2019
Number of citations: 2

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